Enhanced Lipophilicity (LogP) Drives Membrane Permeability and Target Engagement Potential
Compared to the non-fluorinated analog 2-(pyrrolidin-1-yl)pyridine (CAS 54660-06-9), 2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine (CAS 1355247-70-9) demonstrates a substantial increase in lipophilicity, as quantified by its ACD/LogP value [1]. This difference is directly attributable to the electron-withdrawing and lipophilic nature of the trifluoromethyl group.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.19 |
| Comparator Or Baseline | 2-(Pyrrolidin-1-yl)pyridine: ACD/LogP = 1.50 [1] |
| Quantified Difference | ΔLogP = +1.69 (approx. 2.1x higher) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module prediction |
Why This Matters
Higher LogP correlates with increased passive membrane permeability, a key determinant of oral bioavailability and intracellular target access.
- [1] ChemSpider. (n.d.). 2-(Pyrrolidin-1-yl)pyridine (CSID:110310). Retrieved from http://legacy.chemspider.com/Chemical-Structure.110310.html View Source
